molecular formula C7H8N2OS B12916697 S-(pyrazin-2-ylmethyl) ethanethioate CAS No. 59021-06-6

S-(pyrazin-2-ylmethyl) ethanethioate

Cat. No.: B12916697
CAS No.: 59021-06-6
M. Wt: 168.22 g/mol
InChI Key: UGVGWOHNQGVHHD-UHFFFAOYSA-N
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Description

S-(pyrazin-2-ylmethyl) ethanethioate is a chemical compound characterized by the presence of a pyrazine ring attached to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(pyrazin-2-ylmethyl) ethanethioate typically involves the reaction of pyrazine derivatives with ethanethioate precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with an ethanethioate compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

S-(pyrazin-2-ylmethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

S-(pyrazin-2-ylmethyl) ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of S-(pyrazin-2-ylmethyl) ethanethioate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The ethanethioate group may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine ring structure.

    Ethanethioate derivatives: Compounds such as ethanethioic acid and its esters have similar functional groups.

Uniqueness

S-(pyrazin-2-ylmethyl) ethanethioate is unique due to the combination of the pyrazine ring and ethanethioate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Biological Activity

S-(pyrazin-2-ylmethyl) ethanethioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with an ethanethioate group. The molecular formula is C8H10N2SC_8H_10N_2S, and its structure can be represented as follows:

Structure C5H4N C(C(=O)S)C\text{Structure }\quad \text{C}_5H_4N\text{ C}(-C(=O)S)-C

The presence of the pyrazine moiety contributes to its pharmacological properties, as pyrazines are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrazine derivatives exhibit significant antimicrobial properties. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) around 6.25 μg/mL . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial effects.

Antitumor Activity

Compounds containing the pyrazine scaffold have been investigated for their antitumor properties. For example, certain pyrazine derivatives have demonstrated inhibition of various kinases involved in tumor progression. In a related study, a series of isothiazolo[4,3-b]pyridines were evaluated for their GAK (cyclin G-associated kinase) inhibitory activity, showing significant potential as anticancer agents . Although this compound has not been directly tested in this context, the structural characteristics may confer similar activities.

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. For instance, compounds with the pyrazine core have been shown to exhibit antiviral activity against various viruses such as HCV and DENV . The exploration of this compound in these assays could provide insights into its efficacy against viral pathogens.

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of compounds in real-world scenarios. While specific case studies on this compound are scarce, related compounds have been documented in clinical settings:

  • Antimicrobial Treatment : A case study involving substituted pyrazine derivatives highlighted their effectiveness in treating resistant bacterial strains, showcasing their potential role in antibiotic development.
  • Cancer Therapy : Another case study focused on the use of pyrazine-based compounds in combination therapies for cancer treatment, demonstrating enhanced efficacy when used alongside established chemotherapeutics.

These examples underscore the importance of further research into this compound's biological activity.

Summary of Biological Activities

Activity Related Compounds Efficacy
AntimicrobialN-(pyrazin-2-yl)benzenesulfonamidesMIC = 6.25 μg/mL
AntitumorIsothiazolo[4,3-b]pyridinesIC50 = 51 nM (GAK inhibitor)
AntiviralPyrazine derivativesLow micromolar range

Future Directions

Further studies are needed to explore the specific biological activities of this compound through:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced activity.

Properties

CAS No.

59021-06-6

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

S-(pyrazin-2-ylmethyl) ethanethioate

InChI

InChI=1S/C7H8N2OS/c1-6(10)11-5-7-4-8-2-3-9-7/h2-4H,5H2,1H3

InChI Key

UGVGWOHNQGVHHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NC=CN=C1

Origin of Product

United States

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